molecular formula C10H20N2O B2969630 4-[(3S)-piperidin-3-ylmethyl]morpholine CAS No. 942148-27-8

4-[(3S)-piperidin-3-ylmethyl]morpholine

Cat. No.: B2969630
CAS No.: 942148-27-8
M. Wt: 184.283
InChI Key: ALFVQZQTMWKLKX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S)-Piperidin-3-ylmethyl]morpholine (CAS 942148-27-8) is a chiral organic compound with a molecular formula of C 10 H 20 N 2 O and a molecular weight of 184.28 g/mol . This chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research . The core structure of this compound, which incorporates both piperidine and morpholine heterocycles, is of significant interest in drug discovery. Piperidine and morpholine derivatives are frequently explored for their potential biological activity . Specifically, compounds containing these moieties have demonstrated promise in research areas such as the development of antidiabetic agents, with some showing potent activity in reversing insulin resistance in experimental models . As a chiral molecule, the (3S) configuration makes it a critical intermediate for synthesizing stereospecific compounds, potentially leading to more selective and efficacious candidates . This product is offered with a high purity of 97% . It is recommended to be stored in a sealed container at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . As a laboratory chemical, it is intended For Research Use Only and is not for diagnostic or therapeutic applications . Researchers should handle this material with appropriate safety precautions, including wearing protective gloves, protective clothing, and eye/face protection, and should avoid breathing its dust .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3S)-piperidin-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFVQZQTMWKLKX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3s Piperidin 3 Ylmethyl Morpholine

Enantioselective Synthesis Strategies for 4-[(3S)-Piperidin-3-ylmethyl]morpholine

Enantioselective synthesis is crucial for producing the desired (S)-enantiomer of this compound, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. These strategies can be classified into chiral pool-derived approaches, asymmetric catalytic processes, and stereocontrolled cyclization reactions.

Chiral Pool Derived Approaches for Piperidine (B6355638) and Morpholine (B109124) Ring Construction

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of the piperidine moiety, amino acids are common chiral precursors. For instance, a synthetic route to a key intermediate, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, was developed using L-malic acid as the starting material from the chiral pool. koreascience.krresearchgate.net This multi-step synthesis highlights the utility of natural products in establishing the desired stereochemistry.

Similarly, the synthesis of substituted morpholines can be achieved from amino alcohols. acs.org A concise and efficient method for preparing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-halo acid chlorides. acs.org This approach has been successfully applied to the multigram synthesis of (3S)-3-methylmorpholine. acs.org

Asymmetric Catalytic Processes for the Synthesis of this compound Motifs

Asymmetric catalysis offers a powerful and efficient method for the synthesis of chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a valuable tool in asymmetric synthesis. Polysubstituted piperidines can be synthesized from aldehydes and nitroolefins using an O-TMS protected diphenylprolinol catalyzed domino Michael addition/aminalization process. acs.org This method allows for the formation of four contiguous stereocenters in the piperidine ring in a single step with high enantioselectivity. acs.org Another organocatalytic cascade for piperidine synthesis involves an amido-malonate Michael addition to enals followed by intramolecular hemiaminal formation, which has been used in the formal synthesis of (-)-paroxetine. thieme-connect.de

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.orgthieme-connect.com This intermediate can then be reduced to the corresponding enantioenriched 3-substituted piperidine. nih.govacs.orgthieme-connect.com This three-step process, involving partial reduction of pyridine (B92270), Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide variety of enantioenriched 3-piperidines. nih.govacs.orgresearchgate.net

Another metal-mediated approach involves the catalytic asymmetric hydrogenation of N-iminopyridinium ylides, which provides an expedient route to enantioenriched substituted piperidine derivatives. dicp.ac.cn Furthermore, a chiral copper catalyst can enable the enantioselective δ C-H cyanation of acyclic amines, leading to enantioenriched δ-amino nitriles that can be converted to chiral piperidines. nih.gov

Catalyst System Reaction Type Key Features Reference
Rh-catalyst with chiral ligandAsymmetric reductive Heck reactionHigh yield and enantioselectivity for 3-substituted piperidines. nih.govacs.orgthieme-connect.com
O-TMS protected diphenylprolinolDomino Michael addition/aminalizationOne-step formation of four contiguous stereocenters. acs.org
Chiral Cu catalystδ C-H cyanation of acyclic aminesEnantioselective formation of δ-amino nitriles as piperidine precursors. nih.gov

Stereocontrolled Cyclization and Ring-Forming Reactions towards Piperidine and Morpholine Scaffolds

Stereocontrolled cyclization reactions are fundamental in constructing the heterocyclic rings of piperidine and morpholine with defined stereochemistry. An oxidative Mannich cyclization of stereochemically labeled α-silylamino vinylsilanes can furnish tetrahydropyridines. nih.gov Specifically, α-silylamido (E)-vinylsilanes undergo cyclization to produce tetrahydropyridines with retention of both absolute and relative stereochemistry. nih.gov

Transition metal-mediated cyclizations are also effective. For instance, a gold-catalyzed strategy allows for the enantiospecific synthesis of pyridinones from amino acids with excellent stereocontrol during the cyclization step. organic-chemistry.org These pyridinones serve as versatile intermediates for the synthesis of asymmetric piperidines. organic-chemistry.org Additionally, a modular and stereocontrolled cascade strategy that merges a 3-methylenetetrahydropyran motif with lactam topologies can lead to piperidine- and pyrrolidine-fused structures. rsc.orgrsc.orgnih.gov

Development of Convergent and Divergent Synthetic Routes to this compound

Convergent and divergent synthetic strategies offer flexibility and efficiency in the synthesis of complex molecules like this compound. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the final steps. This approach is often more efficient for complex targets.

A divergent approach, on the other hand, starts from a common intermediate that can be elaborated into a variety of different target molecules. For example, a divergent synthesis of various 3,5-dioxygenated piperidines has been described, starting from a mixture of achiral cis- and racemic trans-3,5-piperidine diol. nih.gov This mixture can be transformed into the cis-(3R,5S)-diacetate with excellent diastereoselectivity, which can then be further modified to produce different piperidine derivatives. nih.gov

Multi-Step Linear Syntheses

Multi-step linear syntheses offer a reliable, albeit often lengthy, approach to complex molecules like this compound. These routes typically begin with a chiral starting material or involve an early-stage resolution or asymmetric transformation to establish the desired stereochemistry. A plausible synthetic sequence would involve the construction of a suitably protected (S)-3-(hydroxymethyl)piperidine derivative, followed by activation of the hydroxyl group and subsequent nucleophilic substitution by morpholine.

One potential strategy commences with a chiral precursor, such as (S)-3-hydroxypiperidine. The synthesis would proceed through the following key steps:

Protection of the Piperidine Nitrogen: The secondary amine of (S)-3-hydroxypiperidine is protected, commonly with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions in subsequent steps.

Activation of the Hydroxyl Group: The primary alcohol of the side chain needs to be converted into a good leaving group. This is typically achieved by tosylation or mesylation, reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

Nucleophilic Substitution with Morpholine: The activated intermediate is then reacted with morpholine, which acts as a nucleophile, displacing the tosylate or mesylate group to form the C-N bond and assemble the target structure.

Deprotection: The final step involves the removal of the protecting group from the piperidine nitrogen to yield the desired this compound.

StepReactantsReagents and ConditionsProductYield (%)
1(S)-3-(Hydroxymethyl)piperidineBoc₂O, Et₃N, CH₂Cl₂(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate95
2(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylateTsCl, Pyridine, 0 °C to rt(S)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate90
3(S)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylateMorpholine, K₂CO₃, DMF, 80 °C(S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate85
4(S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylateTFA, CH₂Cl₂This compound98

This table represents a hypothetical reaction scheme with plausible yields.

One-Pot and Cascade Reactions for Efficient Assembly

To enhance synthetic efficiency, one-pot and cascade reactions are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of this compound, a potential one-pot approach could involve a reductive amination cascade.

This strategy could start from a precursor containing both a latent piperidine ring and a masked aldehyde or carboxylic acid at the 3-position. For instance, a suitably protected pyridine-3-carboxaldehyde could undergo asymmetric reduction or hydrogenation to form the chiral piperidine precursor in situ. This intermediate could then be subjected to reductive amination with morpholine in the same pot.

A hypothetical cascade could be initiated by the partial reduction of a 3-substituted pyridine. The resulting enamine or imine intermediate could then undergo a stereoselective addition of a morpholine-containing nucleophile, followed by reduction of the remaining double bonds in the piperidine ring. While conceptually elegant, achieving high stereocontrol in such a cascade presents a significant challenge.

Reaction TypeStarting MaterialsKey ReagentsKey Features
One-Pot Reductive AminationN-protected piperidine-3-carbaldehyde, MorpholineChiral reducing agent (e.g., NaBH(OAc)₃ with a chiral additive)Combines aldehyde formation/unmasking and reductive amination in a single pot.
Cascade Reaction3-Formylpyridine, MorpholineAsymmetric hydrogenation catalyst, Reducing agentInvolves asymmetric hydrogenation of the pyridine ring followed by in-situ reductive amination.

This table outlines potential, yet not explicitly documented, one-pot and cascade strategies.

Control of Absolute Stereochemistry at the Piperidine Moiety in this compound Syntheses

The establishment of the (S)-stereocenter at the C3 position of the piperidine ring is the most critical aspect of the synthesis. Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials from nature. For instance, derivatives of amino acids like L-aspartic acid or L-glutamic acid can be converted into chiral piperidine precursors.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful tool. For the synthesis of 3-substituted piperidines, asymmetric hydrogenation of a corresponding pyridine precursor using a chiral transition metal catalyst (e.g., Rhodium or Iridium with a chiral ligand) is a common strategy. nih.govacs.org Another approach is the catalytic enantioselective reduction of a 3-substituted tetrahydropyridine. nih.gov

Enzymatic Reactions: Biocatalysis offers high enantioselectivity under mild reaction conditions. Enzymes such as imine reductases (IREDs) or transaminases can be used to stereoselectively reduce an imine precursor or to introduce the amine functionality with the desired stereochemistry. nih.gov A chemo-enzymatic approach combining chemical synthesis with a biocatalytic key step can be particularly effective. nih.govresearchgate.net

Resolution: A racemic mixture of 3-(morpholinomethyl)piperidine can be synthesized and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Chiral chromatography is another, though often more expensive, method for separating enantiomers.

MethodDescriptionAdvantagesDisadvantages
Chiral Pool SynthesisUtilizes enantiopure starting materials from nature.Readily available starting materials, well-established chemistry.Limited structural diversity of starting materials.
Asymmetric CatalysisEmploys chiral catalysts to induce stereoselectivity. nih.govacs.orgHigh enantiomeric excesses, catalytic nature reduces waste.Catalyst can be expensive, optimization may be required.
Enzymatic ReactionsUses enzymes to perform stereoselective transformations. nih.govresearchgate.netVery high enantioselectivity, mild reaction conditions.Enzyme availability and stability can be limitations.
Resolution of RacematesSeparates a racemic mixture into individual enantiomers.Applicable when asymmetric synthesis is not feasible.50% theoretical maximum yield for the desired enantiomer, can be labor-intensive.

This table summarizes various methods for controlling the absolute stereochemistry in the synthesis of the target compound.

Chemical Transformations and Reactivity of 4 3s Piperidin 3 Ylmethyl Morpholine

Derivatization and Functionalization Reactions of 4-[(3S)-Piperidin-3-ylmethyl]morpholine

The structure of this compound allows for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues with potentially modulated properties. These modifications can be targeted at the nitrogen atoms or the carbon skeletons of the heterocyclic rings.

The secondary amine of the piperidine (B6355638) ring is the most reactive site for electrophilic substitution, serving as a nucleophilic center for alkylation, acylation, and related reactions. The tertiary amine of the morpholine (B109124) ring is generally less reactive but can participate in reactions such as quaternization.

One significant derivatization involves the N-alkylation of the piperidine nitrogen. For instance, the compound has been used as a scaffold to synthesize complex molecules, such as (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine. mdpi.comsemanticscholar.org This transformation highlights the utility of the piperidine nitrogen as a point for introducing large, functionalized substituents. mdpi.com

Another common modification is acylation. The reaction of the piperidine nitrogen with an activated carboxyl group or its equivalent leads to the formation of amides. An example of this is the synthesis of N-[(piperidin-3-yl)methyl]morpholine-4-carboxamide, where a morpholinecarboxamide group is attached to the piperidine nitrogen. bldpharm.com

Furthermore, the piperidine nitrogen can participate in Mannich-type reactions. This is exemplified by the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, where a piperidin-4-one derivative is functionalized at the nitrogen with a morpholin-4-ylmethyl group through condensation with formaldehyde and morpholine. semanticscholar.orgresearchgate.net This reaction demonstrates a classic method for C-N bond formation at the piperidine nitrogen. semanticscholar.org

Below is a table summarizing key derivatives formed by modifying the nitrogen centers.

Derivative NameModification TypeReagents/Reaction TypeReference
(4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine)N-Alkylation5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole mdpi.com
N-[(Piperidin-3-yl)methyl]morpholine-4-carboxamideN-AcylationMorpholine-4-carbonyl chloride or equivalent
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-oneN-Alkylation (Mannich Reaction)Formaldehyde, Morpholine semanticscholar.org

Direct functionalization of the carbon atoms of the piperidine ring presents a more complex challenge but offers a powerful strategy for creating structural diversity. Modern synthetic methods, such as catalyst-controlled C-H functionalization, provide potential pathways for such transformations, although specific applications to this compound are not extensively documented.

Research on related N-substituted piperidines has shown that site-selective C-H functionalization is achievable. nih.gov For example, rhodium-catalyzed reactions using donor/acceptor carbenes can introduce substituents at the C2, C3, or C4 positions of the piperidine ring, with the selectivity being controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov While the morpholinomethyl substituent at the C3 position of the target compound would influence the steric and electronic environment, these methods suggest that direct C-H functionalization could be a viable, albeit challenging, route for derivatization.

Potential C-H functionalization sites on the piperidine ring are summarized in the table below.

PositionPotential Reaction TypeCatalyst/Reagent ExampleNotes
C2C-H InsertionRh₂(R-TPPTTL)₄Site selectivity is influenced by the catalyst and existing substituents. nih.gov
C4C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄The steric bulk of the C3-substituent may direct functionalization to this position. nih.gov
C5, C6C-H InsertionVarious Rhodium catalystsReactivity at these positions would also be subject to steric and electronic effects.

The morpholine ring in this compound is generally stable and less reactive than the piperidine moiety. e3s-conferences.org The tertiary amine is a weak nucleophile, and the ether linkage is robust under most conditions. However, functionalization is still possible, particularly at the carbon atoms adjacent (α) to the nitrogen and oxygen atoms.

Strategies have been developed for the α-functionalization of morpholines, often proceeding through the in-situ generation of an iminium ion intermediate. researchgate.net This allows for the introduction of various nucleophiles at the C2 or C3 positions of the morpholine ring. Additionally, reactions involving the morpholine ring as a whole, such as ring-opening or cycloaddition, are known, though they typically require specific activation or harsh conditions. researchgate.netbeilstein-journals.org For example, morpholine can act as a nucleophile in defluorinative cycloaddition reactions of gem-difluoroalkenes. beilstein-journals.org

While these reactions have not been specifically reported for this compound, they represent potential pathways for its chemical modification.

Exploration of Reaction Mechanisms Involving this compound

The reaction mechanisms involving this compound are centered on the nucleophilic character of its nitrogen atoms and the potential for catalyst-mediated transformations of its C-H bonds.

The most straightforward mechanism involves the piperidine nitrogen acting as a nucleophile. In N-alkylation and N-acylation reactions, the lone pair of electrons on the secondary amine attacks an electrophilic carbon center (e.g., an alkyl halide or a carbonyl carbon), leading to a substitution reaction. This is a standard SN2 or nucleophilic acyl substitution mechanism.

The Mannich reaction provides a more complex example of a step-wise mechanism. researchgate.net It involves the formation of an electrophilic Eschenmoser-like salt from formaldehyde and a secondary amine (in this case, morpholine). The nucleophilic piperidine nitrogen of the substrate then attacks this iminium ion, forming the C-N bond and yielding the final product after deprotonation.

In the context of C-H functionalization, proposed mechanisms often involve organometallic intermediates. For rhodium-catalyzed C-H insertion, the catalyst first reacts with a diazo compound to form a rhodium-carbene complex. This complex can then undergo a concerted C-H insertion into a C-H bond of the piperidine ring, with the regioselectivity being guided by steric and electronic factors imposed by the catalyst's ligands and the substrate's structure. nih.gov

Advanced Spectroscopic and Stereochemical Characterization of 4 3s Piperidin 3 Ylmethyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-[(3S)-Piperidin-3-ylmethyl]morpholine

High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic compounds in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

The 1D ¹H NMR spectrum provides initial information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. However, due to the structural complexity arising from the two heterocyclic rings, 2D NMR techniques are necessary for unambiguous assignments.

¹H and ¹³C NMR: The ¹H spectrum is expected to show distinct groups of signals corresponding to the piperidine (B6355638) ring, the morpholine (B109124) ring, and the methylene bridge. Protons on carbons adjacent to the oxygen in the morpholine ring (H2'/H6') typically appear downfield (δ ≈ 3.7 ppm), while those adjacent to the nitrogen (H3'/H5') are found further upfield (δ ≈ 2.5 ppm). nih.govresearchgate.netresearchgate.net The piperidine ring protons exhibit complex splitting patterns due to their diastereotopic nature. The ¹³C spectrum would similarly show distinct signals for each carbon atom in the molecule.

2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. It would clearly show the correlations between adjacent protons in the piperidine ring (e.g., H2-H3, H3-H4, etc.) and within the morpholine ring (e.g., H2'-H3', H5'-H6'), confirming the integrity of each ring system.

2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon chemical shifts based on the already-assigned proton shifts.

2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations from the protons of the methylene bridge to C3 of the piperidine ring and C4' of the morpholine ring would unequivocally establish the connectivity between the two heterocyclic systems.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical and serves for illustrative purposes.)

PositionAtomIllustrative ¹H Chemical Shift (δ, ppm)Illustrative ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2Piperidine2.95 (ax), 2.20 (eq)54.5H-methylene
3Piperidine1.8538.0H-methylene, H4
4Piperidine1.70 (ax), 1.30 (eq)26.0H2, H6
5Piperidine1.75 (ax), 1.25 (eq)24.5H3, H-methylene
6Piperidine2.85 (ax), 2.15 (eq)47.0H4
Methylene-CH₂-2.4062.0C3, C5, C3', C5'
2', 6'Morpholine3.7067.0H3', H5'
3', 5'Morpholine2.5054.0H-methylene, H2', H6'

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected by chemical bonds. researchgate.net A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful tool for determining the relative stereochemistry and preferred conformation of a molecule in solution.

For this compound, the key is to determine the orientation of the substituents on the chiral piperidine ring. Assuming a stable chair conformation, the substituents can be either axial or equatorial. The NOESY spectrum would reveal the spatial proximity of the proton at the chiral center (H3) to other protons on the piperidine ring. For the (S)-configuration, where the morpholinomethyl group is likely in an equatorial position to minimize steric hindrance, crucial NOE correlations would be expected between the axial protons.

Table 2: Key Expected NOESY Correlations for Stereochemical Assignment

Irradiated Proton(s)Expected NOE CorrelationStructural Implication
H3 (axial)H5 (axial), H2 (axial)Confirms the relative positions of protons in a chair conformation.
Methylene ProtonsH3, H5 (equatorial), H2 (equatorial)Confirms the equatorial orientation of the morpholinomethyl substituent.
H2 (axial)H4 (axial), H6 (axial)Establishes through-space relationships across the piperidine ring.

Saturated heterocyclic rings like piperidine and morpholine are not static; they undergo rapid conformational changes, most notably chair-chair ring inversion. nih.gov Temperature-dependent NMR studies can provide valuable information about the energetics of these dynamic processes.

At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion decreases. If the temperature is lowered sufficiently to the coalescence point (Tc), the single averaged signal for a pair of axial/equatorial protons will broaden significantly. Below this temperature, two distinct signals may be resolved.

By studying these changes, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated. This provides quantitative insight into the conformational flexibility of the piperidine and morpholine rings within the molecule. For substituted piperazines, these energy barriers are often in the range of 56-80 kJ/mol. nih.gov

X-ray Crystallography of this compound and its Derivatives for Solid-State Structural Analysis

X-ray crystallography provides the most definitive and accurate information about the three-dimensional structure of a molecule in the solid state. This technique would unambiguously determine bond lengths, bond angles, torsional angles, and both the relative and absolute stereochemistry of this compound, provided a suitable single crystal can be grown.

The crystal structure would confirm the chair conformations of both the piperidine and morpholine rings. mdpi.comresearchgate.net It would also reveal the precise orientation of the morpholinomethyl group on the piperidine ring, confirming the (S) configuration at the C3 chiral center. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, that stabilize the solid-state structure. researchgate.net

Table 3: Plausible Crystallographic Data for this compound (Note: This data is hypothetical and based on typical values for similar organic molecules.) mdpi.comresearchgate.net

ParameterIllustrative Value
Chemical FormulaC₁₀H₂₀N₂O
Formula Weight184.28
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.45
b (Å)11.20
c (Å)9.75
β (°)94.5
Volume (ų)701.5
Z (molecules/unit cell)2
Calculated Density (g/cm³)0.871

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful for determining the absolute configuration of chiral molecules in solution. mdpi.com These methods measure the differential absorption of left and right circularly polarized light.

Since this compound lacks a strong UV-Vis chromophore, its ECD spectrum may be weak and difficult to interpret directly. thieme-connect.de VCD spectroscopy, which measures circular dichroism in the infrared region, is often more suitable for such molecules. nih.gov The modern approach involves a combination of experimental measurement and quantum chemical calculations. nih.govfrontiersin.org

The process typically involves:

Performing a computational conformational search to identify the most stable conformers of the molecule.

Using Density Functional Theory (DFT) to calculate the theoretical VCD spectrum for a specific enantiomer (e.g., the (S)-enantiomer).

Experimentally measuring the VCD spectrum of the compound.

Comparing the experimental spectrum with the calculated one. A good match between the signs and relative intensities of the VCD bands provides strong evidence for the assignment of the absolute configuration.

This non-destructive method is highly sensitive to the three-dimensional arrangement of atoms and provides a crucial link between the calculated structure and the experimental observation in solution. nih.gov

Integrated Spectroscopic Approaches for Robust Stereochemical Validation of Complex Molecules, including this compound

A robust and unassailable structural and stereochemical assignment of this compound relies on the integration of multiple spectroscopic techniques. Each method provides complementary information, and their combined power allows for the cross-validation of findings.

NMR spectroscopy establishes the molecular connectivity and provides detailed insight into the relative stereochemistry and conformational dynamics in the solution state.

X-ray crystallography offers an exact, high-resolution picture of the molecular structure, including absolute configuration, in the solid state.

Chiroptical spectroscopy (VCD/ECD) independently confirms the absolute configuration in solution by comparing experimental data with theoretical predictions.

By combining these approaches, chemists can build a complete and validated model of the molecule's structure. The solution-state conformation determined by NOE and temperature-dependent NMR can be compared with the solid-state structure from X-ray crystallography, while the absolute configuration determined by crystallography can be confirmed by chiroptical methods, leading to a comprehensive and definitive characterization.

Computational Chemistry Investigations of 4 3s Piperidin 3 Ylmethyl Morpholine

Density Functional Theory (DFT) Studies on 4-[(3S)-Piperidin-3-ylmethyl]morpholine

DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For a molecule like this compound, DFT calculations would typically be employed to determine its fundamental electronic characteristics and optimized geometry.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Energy Gap

The HOMO and LUMO are crucial frontier molecular orbitals that help determine a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. For piperidine (B6355638) and morpholine (B109124) derivatives, the lone pair electrons on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO. However, specific energy values and orbital distribution maps for this compound are not available.

Hypothetical Data Table for Illustrative Purposes: This table is based on general knowledge of similar compounds and is not derived from specific research on this compound.

ParameterCalculated Value (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy1.0 to 2.0
HOMO-LUMO Energy Gap (ΔE)7.0 to 8.0

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles associated with its most stable chair conformations for both the piperidine and morpholine rings. Vibrational frequency analysis confirms that the optimized structure is a true energy minimum and provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. arxiv.orgresearchgate.net

Hypothetical Data Table for Illustrative Purposes: This table presents typical bond lengths and angles for piperidine/morpholine structures and is not from specific calculations on this compound.

Structural ParameterOptimized Value
C-N Bond Length (Piperidine)~1.47 Å
C-O Bond Length (Morpholine)~1.43 Å
C-N-C Bond Angle (Piperidine)~111°
C-O-C Bond Angle (Morpholine)~112°

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is essential for understanding the three-dimensional shapes a flexible molecule can adopt. researchgate.netnih.gov For this compound, this involves studying the chair and boat conformations of the two rings and the rotation around the single bonds connecting them.

Molecular Mechanics and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Molecular mechanics (MM) methods use classical physics to provide a computationally efficient way to study the conformations of large molecules. QM/MM approaches offer a hybrid method where the electronically important part of the molecule is treated with quantum mechanics and the rest with molecular mechanics. These methods would be suitable for mapping the potential energy surface of this compound to identify stable conformers.

Exploration of Rotational Barriers and Conformational Isomers

The connection between the piperidine and morpholine rings involves rotatable single bonds. Computational methods can determine the energy barriers to rotation around these bonds. researchgate.net This analysis identifies the most stable rotational isomers (rotamers) and the energy required to convert between them, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Molecular Dynamics Simulations for Dynamic Conformational Behavior of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a compound. mdpi.com An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule flexes, changes conformation, and interacts with its environment on a nanosecond timescale. researchgate.net This provides a more realistic picture of its behavior than static models.

Prediction and Validation of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are indispensable tools for predicting the spectroscopic properties of molecules, offering profound insights into their electronic structure and vibrational dynamics. For a chiral molecule like this compound, these computational methods allow for the theoretical determination of various spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming the molecule's structure and understanding its conformational behavior.

The most prevalent approach for these predictions is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy. researchgate.net Methodologies such as the B3LYP functional combined with basis sets like 6-31++G(d,p) are commonly employed to optimize the molecular geometry and calculate spectroscopic data. researchgate.net These calculations can predict a range of spectroscopic features, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These tensors are then converted into chemical shifts (δ), typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). By comparing the predicted ¹H and ¹³C NMR chemical shifts with those obtained from experimental spectra, researchers can validate the computed structure and assign specific resonances to individual atoms within the this compound molecule. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound This table is a hypothetical representation based on typical computational chemistry outputs.

Atom Position Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Piperidine-H2ax 3.10 3.05
Piperidine-H2eq 2.95 2.90
Piperidine-H3 1.85 1.80
Piperidine-H4ax 1.70 1.65
Piperidine-H4eq 1.55 1.50
Piperidine-H5ax 1.75 1.70
Piperidine-H5eq 1.60 1.55
Piperidine-H6ax 2.80 2.75
Piperidine-H6eq 2.65 2.60
Methylene-Ha 2.50 2.45
Methylene-Hb 2.40 2.35
Morpholine-H2'/H6' 3.70 3.65

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is a hypothetical representation based on typical computational chemistry outputs.

Atom Position Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Piperidine-C2 54.0 53.5
Piperidine-C3 38.5 38.0
Piperidine-C4 25.0 24.5
Piperidine-C5 26.0 25.5
Piperidine-C6 46.5 46.0
Methylene-C 62.0 61.5
Morpholine-C2'/C6' 67.0 66.5

Infrared (IR) Spectroscopy

In addition to NMR data, quantum chemical methods are highly effective in predicting vibrational spectra. acs.org By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical IR spectrum can be generated. diva-portal.org These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental FT-IR spectra. researchgate.net This comparison allows for the detailed assignment of observed absorption bands to specific molecular motions, such as C-H stretching, N-H bending, and C-O-C stretching within the morpholine ring. biointerfaceresearch.com For instance, the characteristic stretching vibrations of the piperidine and morpholine rings can be precisely identified. acs.org

Table 3: Illustrative Example of Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound This table is a hypothetical representation based on typical computational chemistry outputs.

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
N-H Stretch (Piperidine) 3350 3345
C-H Stretch (Aliphatic) 2940-2850 2935-2840
C-N Stretch (Piperidine) 1200 1195
C-O-C Stretch (Morpholine) 1115 1110

The validation of computationally predicted spectroscopic parameters against experimental results provides a powerful confirmation of the molecular structure of this compound. This integrated approach is a cornerstone of modern chemical analysis, enabling a detailed and confident characterization of complex molecules.

Applications of 4 3s Piperidin 3 Ylmethyl Morpholine in Asymmetric Synthesis

Utilization as a Chiral Building Block for Complex Molecule Synthesis

Chiral building blocks are fundamental in the stereoselective synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.gov The intrinsic chirality of these molecules is leveraged to introduce specific stereocenters in the target molecule.

There is a lack of specific, publicly available research detailing the use of 4-[(3S)-piperidin-3-ylmethyl]morpholine as a chiral building block for the enantioselective construction of a diverse range of heterocyclic systems beyond its established role in specific drug synthesis pathways. The synthesis of various chiral morpholine (B109124) and piperidine (B6355638) derivatives is a subject of ongoing research, with methodologies being developed for their stereoselective preparation. nih.govbanglajol.info

While this compound itself is a stereochemically defined scaffold, detailed studies on its application to provide access to a broad range of other stereochemically defined scaffolds for various synthetic targets are not extensively reported in the literature. Chiral piperidine and morpholine scaffolds are of significant interest in medicinal chemistry for their favorable physicochemical properties and their presence in numerous bioactive compounds. thieme-connect.comlifechemicals.com

Role in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst

The presence of nitrogen atoms in both the piperidine and morpholine rings of this compound suggests its potential to act as a chiral ligand in metal-catalyzed asymmetric reactions or as an organocatalyst. However, specific research findings demonstrating its efficacy and application in these roles are not readily found in the current body of scientific literature. The development of morpholine-based organocatalysts is an area of interest, though challenges related to the reactivity of morpholine-enamines have been noted. nih.govfrontiersin.org

Development of Novel Synthetic Methodologies Based on its Intrinsic Chirality

The development of novel synthetic methodologies often relies on the unique reactivity and stereochemical properties of chiral molecules. At present, there is no significant body of research that describes the development of new synthetic methods based on the intrinsic chirality of this compound. The focus of existing literature is predominantly on the synthesis of this compound as an intermediate rather than its use as a tool for developing new asymmetric transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-[(3S)-piperidin-3-ylmethyl]morpholine derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination between morpholine and functionalized piperidine precursors. For example, in analogous compounds (e.g., 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine), reactions are conducted under anhydrous conditions with catalysts like Pd/C for nitro group reduction . Optimization includes controlling temperature (e.g., 50–80°C for 12–24 hours), solvent selection (DMSO or DMF for polar intermediates), and purification via column chromatography. LCMS (ESI) and ¹H NMR (600 MHz, DMSO-d6) are critical for verifying purity and structural integrity .

Q. How can stereochemical integrity of the (3S)-piperidine moiety be preserved during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are employed. X-ray crystallography (e.g., (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidinium chloride ) confirms absolute configuration. Using enantiopure starting materials and avoiding racemization-prone conditions (e.g., strong bases at high temperatures) is essential.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) and compare shifts to structurally similar compounds (e.g., δ 2.42–3.52 ppm for morpholine and piperidine protons ).
  • LCMS (ESI) : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 208 for related amines ).
  • Elemental Analysis : Validate C, H, N content to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers address discrepancies in NMR or LCMS data when synthesizing novel derivatives?

  • Methodological Answer : Contradictions often arise from residual solvents, diastereomer formation, or unexpected side reactions (e.g., oxidation of morpholine). For example, unexpected peaks in ¹H NMR may indicate rotamers or tautomers. Strategies:

  • Repeat synthesis under inert atmosphere (N₂/Ar) to exclude oxidation.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Compare LCMS retention times and fragmentation patterns with reference standards .

Q. What strategies are effective for identifying and characterizing polymorphic forms of this compound?

  • Methodological Answer : Polymorph screening involves solvent recrystallization (e.g., ethanol/water mixtures) and analysis via:

  • XRPD : Differentiate crystalline forms by unique diffraction patterns .
  • DSC/TGA : Assess thermal stability and phase transitions.
  • Solid-State NMR : Resolve conformational differences in the solid state. Patent data (e.g., EP 1667682 B1 ) highlight the importance of polymorph-specific bioavailability in drug development.

Q. How can enantiomeric excess (ee) be quantified in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomer signals .
  • Polarimetry : Measure optical rotation and compare to literature values for enantiopure standards.

Q. What safety protocols are critical when handling intermediates like nitro or halogenated derivatives?

  • Methodological Answer :

  • Nitro Compounds : Store in cool, dark conditions to prevent explosive decomposition. Use blast shields during high-temperature reactions .
  • Chlorinated Intermediates : Employ fume hoods and PPE (gloves, goggles). Monitor for genotoxicity using Ames tests .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., NaOH for HCl gas scrubbing ).

Methodological Considerations Table

Research AspectTechniques & ToolsKey Evidence Citations
Synthesis OptimizationPd/C catalysis, anhydrous conditions
Stereochemical AnalysisX-ray crystallography, chiral HPLC
Polymorph ScreeningXRPD, DSC, solid-state NMR
Safety & ToxicityAmes testing, fume hood protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.